Bis(3,4-dichlorophenylthio)methane
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Overview
Description
Bis(3,4-dichlorophenylthio)methane is an organic compound with the molecular formula C₁₃H₈Cl₄S₂ and a molecular weight of 370.145 g/mol It is characterized by the presence of two 3,4-dichlorophenylthio groups attached to a central methane carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,4-dichlorophenylthio)methane typically involves the reaction of 3,4-dichlorothiophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylthio groups and the central methane carbon atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4-dichlorophenylthio)methane can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thiols or other reduced forms.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3,4-dichlorophenylthio)methane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis(3,4-dichlorophenylthio)methane involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved are still under investigation and may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Bis(methylthio)methane: Similar structure but with methylthio groups instead of 3,4-dichlorophenylthio groups.
1,3-Bis(methylthio)propane: Contains two methylthio groups attached to a propane backbone.
Meso-4,6-Dimethyl-1,3-dithiane: A dithiane derivative with similar sulfur-containing functional groups.
Uniqueness
Bis(3,4-dichlorophenylthio)methane is unique due to the presence of 3,4-dichlorophenylthio groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties include higher reactivity in certain chemical reactions and potential biological activities that are not observed in compounds with simpler alkylthio groups.
Properties
Molecular Formula |
C13H8Cl4S2 |
---|---|
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,2-dichloro-4-[(3,4-dichlorophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H8Cl4S2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-6H,7H2 |
InChI Key |
PVURINFQLWSBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCSC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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